1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide
Overview
Description
1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then treated with semicarbazide to yield 2-phenyl-4-oxoquinazoline-3(4H)-carbohydrazide. The final step involves the cyclization of this intermediate with 4-piperidinecarboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The benzoyl and piperidine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinazolinone derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-phenylquinazoline-3-carboxylic acid: This compound shares the quinazolinone core and has similar biological activities.
3-(4-oxo-3(4H)-quinazolinyl)propanenitrile: Another quinazolinone derivative with potential therapeutic applications.
Uniqueness
1-{4-[4-oxo-3(4H)-quinazolinyl]benzoyl}-4-piperidinecarboxamide is unique due to the presence of both the quinazolinone and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-(4-oxoquinazolin-3-yl)benzoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-19(26)14-9-11-24(12-10-14)20(27)15-5-7-16(8-6-15)25-13-23-18-4-2-1-3-17(18)21(25)28/h1-8,13-14H,9-12H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERBLPCFVACLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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